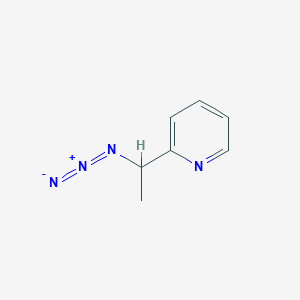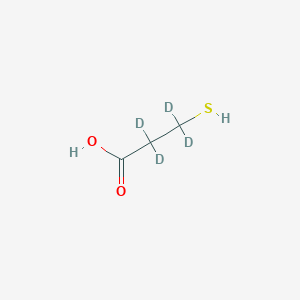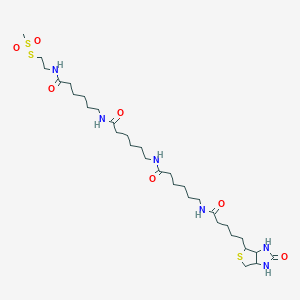
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina es un compuesto químico con una estructura compleja que incluye un anillo de tiazol, un anillo de piridina y una porción de piperidina. Este compuesto es de interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina generalmente implica múltiples pasosLas condiciones de reacción a menudo incluyen el uso de solventes como etanol y agua, y reactivos como ácido clorhídrico para la formación de la sal dihidrocloruro .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. La purificación del producto final generalmente se logra mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrofílicos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para asegurar la transformación deseada .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo .
Aplicaciones Científicas De Investigación
El dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos .
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de tiazol interactúa con varias enzimas y receptores, potencialmente inhibiendo su actividad. Esta interacción puede conducir a la modulación de procesos biológicos como la señalización celular, la replicación del ADN y la síntesis de proteínas .
Comparación Con Compuestos Similares
Compuestos similares
Dihidrocloruro de 5-metil-N-(2-metil-6-(piperidin-4-ilmetil)pirimidin-4-il)tiazol-2-amina: Este compuesto tiene una estructura similar pero incluye un anillo de pirimidina en lugar de un anillo de piridina.
N-(5-Amino-2-metilfenil)-4-(3-piridil)-2-pirimidinamina: Este compuesto tiene una estructura central similar pero diferentes sustituyentes.
Unicidad
La singularidad del dihidrocloruro de 5-metil-N-(4-(piperidin-4-ilmetil)piridin-2-il)tiazol-2-amina radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil en la investigación científica .
Propiedades
Fórmula molecular |
C15H22Cl2N4S |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
5-methyl-N-[4-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4S.2ClH/c1-11-10-18-15(20-11)19-14-9-13(4-7-17-14)8-12-2-5-16-6-3-12;;/h4,7,9-10,12,16H,2-3,5-6,8H2,1H3,(H,17,18,19);2*1H |
Clave InChI |
LTGIUSUNOGMTPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC2=NC=CC(=C2)CC3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)








